An In-depth Technical Guide to 4-Amino-3-nitrobenzophenone: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 4-Amino-3-nitrobenzophenone: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Amino-3-nitrobenzophenone. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the physicochemical characteristics of the compound, provides established experimental protocols for its synthesis and purification, and explores its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly benzodiazepines. The mechanism of action for these derivatives, focusing on the GABA-A receptor signaling pathway, is also elucidated through a visual diagram.
Chemical Properties
4-Amino-3-nitrobenzophenone is an organic compound characterized by a benzophenone core structure substituted with both an amino and a nitro functional group.[1] It typically appears as a yellow to orange crystalline powder.[1]
Table 1: Chemical and Physical Properties of 4-Amino-3-nitrobenzophenone
| Property | Value | Source(s) |
| IUPAC Name | (4-amino-3-nitrophenyl)(phenyl)methanone | [2] |
| CAS Number | 31431-19-3 | [2][3][4] |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [2][3][4] |
| Molecular Weight | 242.23 g/mol | [3][4] |
| Appearance | Yellow to orange powder/crystals | [1][5] |
| Melting Point | 139-143 °C | [4] |
| Boiling Point | 449.7 °C at 760 mmHg (estimated) | [4] |
| Solubility | Sparingly soluble in water (10 mg/L at 20 °C) | [1][4] |
| pKa | -2.67 ± 0.10 (Predicted) | [1] |
Experimental Protocols
Synthesis of 4-Amino-3-nitrobenzophenone
A common synthetic route to 4-Amino-3-nitrobenzophenone involves the nitration of 4-aminobenzophenone. The following protocol is a representative example.
Experimental Workflow for Synthesis
Methodology:
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 4-aminobenzophenone to an excess of cold, concentrated sulfuric acid. Stir until complete dissolution.
-
Nitration: While maintaining the temperature between 0 and 5 °C, add fuming nitric acid dropwise to the solution over a period of 30-60 minutes.
-
Reaction: Continue stirring the reaction mixture at a low temperature for an additional 1-2 hours to ensure the completion of the nitration.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at a moderate temperature.
Purification by Recrystallization
Recrystallization is a standard method for purifying the crude 4-Amino-3-nitrobenzophenone. The choice of solvent is critical for effective purification.
Experimental Protocol for Recrystallization
Methodology:
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of 4-Amino-3-nitrobenzophenone.[6]
-
Dissolution: Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.
-
Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form.
-
Complete Precipitation: To maximize the yield, cool the flask in an ice bath for about 30 minutes.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small portion of the cold recrystallization solvent.[6]
-
Drying: Dry the purified crystals in a vacuum oven.
Applications in Drug Development
4-Amino-3-nitrobenzophenone and its precursors are valuable intermediates in the synthesis of various pharmaceuticals, most notably the benzodiazepine class of drugs.[7] Benzodiazepines are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8]
A key precursor in the synthesis of several benzodiazepines is 2-amino-5-nitrobenzophenone, which can be synthesized from related starting materials. For instance, the well-known benzodiazepine, nitrazepam, is synthesized from 2-amino-5-nitrobenzophenone.[8][9][10] The synthesis of another important benzodiazepine, clonazepam, starts from 2-amino-2'-chloro-5-nitrobenzophenone.[11][12][13]
Role in Benzodiazepine Synthesis
The general synthetic pathway to 1,4-benzodiazepines often involves the reaction of a substituted 2-aminobenzophenone with an α-amino acid or its derivative, or with a haloacetyl halide followed by cyclization with ammonia.[14]
Mechanism of Action of Benzodiazepine Derivatives: GABA-A Receptor Signaling
Benzodiazepines exert their pharmacological effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[15][16][17] They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[16][17] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in its excitability.[17]
GABA-A Receptor Signaling Pathway with Benzodiazepine Modulation
Conclusion
4-Amino-3-nitrobenzophenone is a versatile chemical intermediate with well-defined properties and established synthetic routes. Its significance in the pharmaceutical industry, particularly as a precursor for the synthesis of benzodiazepines, underscores its importance in drug development. A thorough understanding of its chemistry and biological context is crucial for researchers and scientists working to develop new therapeutics targeting the central nervous system. Further research into the biological activities of other derivatives of 4-Amino-3-nitrobenzophenone, such as benzimidazoles, could unveil new therapeutic opportunities.[18][19][20][21]
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